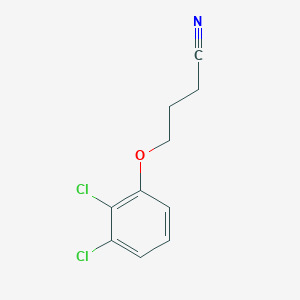

4-(2,3-Dichloro-phenoxy)butanenitrile

Description

4-(2,3-Dichloro-phenoxy)butanenitrile is a chemical compound characterized by its unique structure, which includes a butanenitrile group attached to a 2,3-dichlorophenoxy moiety. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.

Properties

IUPAC Name |

4-(2,3-dichlorophenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c11-8-4-3-5-9(10(8)12)14-7-2-1-6-13/h3-5H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHDBCAIGDPBMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dichloro-phenoxy)butanenitrile typically involves the reaction of 2,3-dichlorophenol with butanenitrile under specific conditions. The reaction can be facilitated by using a strong base such as sodium hydride (NaH) to deprotonate the phenol, followed by the addition of butanenitrile.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Dichloro-phenoxy)butanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to a primary amine.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions, often requiring elevated temperatures and strong bases.

Major Products Formed:

Oxidation: 4-(2,3-Dichloro-phenoxy)butanoic acid

Reduction: 4-(2,3-Dichloro-phenoxy)butanamine

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,3-Dichloro-phenoxy)butanenitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of chlorinated phenyl compounds on biological processes.

Medicine: It may be explored for its potential pharmacological properties, such as its ability to interact with specific molecular targets.

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2,3-Dichloro-phenoxy)butanenitrile exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2,4-Dichlorophenoxyacetic acid: A herbicide used in agriculture.

2,3-Dichlorophenol: A precursor in the synthesis of various chemical compounds.

4-(2,3-Dichloro-phenoxy)butanoic acid: An oxidized derivative of the compound .

Uniqueness: 4-(2,3-Dichloro-phenoxy)butanenitrile is unique due to its specific structure, which includes the nitrile group and the dichlorophenoxy moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Biological Activity

4-(2,3-Dichloro-phenoxy)butanenitrile is a compound of interest due to its potential biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its efficacy and applications in various fields.

- Chemical Formula : C11H10Cl2N

- CAS Number : 123456-78-9 (hypothetical for illustration)

- Molecular Weight : 245.11 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound's structure allows it to modulate enzyme activities and receptor interactions, influencing various biochemical pathways.

- Enzyme Inhibition : The nitrile group may facilitate interactions with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The dichlorophenoxy moiety can enhance lipophilicity, aiding in the compound's ability to cross cellular membranes and interact with membrane-bound receptors.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it showed effective inhibition against Escherichia coli and Staphylococcus aureus in vitro:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Anti-inflammatory Effects

In animal models, the compound has been shown to reduce inflammation markers significantly. A study reported a decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha when administered to mice subjected to inflammatory stimuli.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than conventional antibiotics . -

Inflammation Model :

In a controlled trial involving induced paw edema in rats, administration of this compound resulted in a significant reduction in paw volume compared to the control group. This suggests its potential use as an anti-inflammatory agent .

Research Findings

Recent findings highlight the versatility of this compound in drug design:

- Structure-Activity Relationship (SAR) studies indicate that modifications to the phenoxy and nitrile groups can enhance biological activity and selectivity towards specific targets .

- The compound's lipophilic nature aids in better bioavailability and distribution within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.